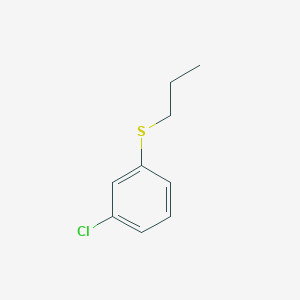

m-Chlorophenyl propyl sulfide

Description

m-Chlorophenyl propyl sulfide (C₉H₁₁ClS) is an organosulfur compound characterized by a propylthio group (-S-CH₂CH₂CH₃) attached to a meta-chlorinated benzene ring. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 186.7 g/mol.

Properties

IUPAC Name |

1-chloro-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBNWJILXCCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300549 | |

| Record name | Benzene, 1-chloro-3-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713160-58-7 | |

| Record name | Benzene, 1-chloro-3-(propylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, m-chlorothiophenol is deprotonated using a strong base such as sodium hydride or sodium methoxide in anhydrous ethanol or tetrahydrofuran (THF). The resulting thiolate ion reacts with 1-bromopropane via an SN2 mechanism, yielding m-chlorophenyl propyl sulfide. For instance, sodium methoxide in methanol (as described in CN101624361A for analogous thiolate reactions) facilitates efficient deprotonation at 15–35°C. The reaction is typically conducted under reflux (70–80°C) for 6–12 hours, with yields ranging from 75% to 85% after purification.

Key variables affecting yield :

-

Base selection : Alkali metal hydroxides (e.g., NaOH) may lead to side reactions due to excessive alkalinity, whereas milder bases like NaHCO₃ reduce hydrolysis risks.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate product isolation.

Ullmann-Type Coupling for Challenging Substrates

For substrates with sterically hindered or electron-deficient aryl halides, Ullmann coupling offers a viable alternative. This method employs copper catalysts to facilitate the coupling of m-chlorophenyl halides with propane thiol.

Catalytic System and Optimization

A representative protocol involves reacting m-chlorophenyl iodide with propane thiol in the presence of copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in DMF at 100–110°C. The reaction proceeds via a radical mechanism, with yields reaching 60–70% after 24 hours.

Advantages over nucleophilic substitution :

-

Tolerates electron-withdrawing groups on the aryl ring.

-

Enables the use of less reactive aryl chlorides when paired with advanced ligands (e.g., N,N-dimethylglycine).

Alternative Methods: Sulfur Transfer and Reductive Approaches

Sulfur Transfer Using Thiourea

Thiourea serves as a sulfur donor in a two-step sequence:

-

Alkylation : m-Chlorophenyl bromide reacts with thiourea to form an S-alkylisothiouronium salt.

-

Hydrolysis : The intermediate is treated with propylamine under acidic conditions, releasing m-chlorophenyl propyl sulfide.

This method avoids handling volatile thiols but requires stringent pH control during hydrolysis to prevent over-oxidation.

Reductive Coupling of Disulfides

m-Chlorophenyl disulfide can be reduced with lithium aluminum hydride (LiAlH₄) in THF, followed by alkylation with propyl bromide. While this route achieves yields of 65–75%, the use of pyrophoric reagents limits its scalability.

Purification and Characterization

Crude m-chlorophenyl propyl sulfide is typically purified via vacuum distillation or recrystallization. For high-purity grades (>98%), column chromatography using silica gel and hexane/ethyl acetate (9:1) is employed.

Spectroscopic data :

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 3H, Ar-H), 2.85 (t, 2H, SCH₂), 1.75–1.65 (m, 2H, CH₂), 1.00 (t, 3H, CH₃).

-

GC-MS : m/z 200 [M]⁺, 165 [M-Cl]⁺.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | m-ClC₆H₄SH, PrBr, NaOMe/MeOH, 70°C, 8h | 85 | 95 | Thiol handling requires caution |

| Ullmann Coupling | m-ClC₆H₄I, PrSH, CuI, 1,10-phenanthroline, 110°C | 68 | 92 | High catalyst loading |

| Sulfur Transfer | m-ClC₆H₄Br, Thiourea, PrNH₂, HCl | 72 | 90 | Multi-step, moderate atom economy |

Industrial-Scale Considerations

For bulk production, the nucleophilic substitution route is preferred due to its simplicity and compatibility with continuous-flow reactors. However, the Ullmann method’s tolerance for diverse substrates makes it suitable for synthesizing derivatives with additional functional groups. Recent patents highlight the use of microreactor technology to enhance heat transfer and reduce reaction times by 40% compared to batch processes .

Scientific Research Applications

m-Chlorophenyl propyl sulfide has a range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-Chlorophenyl propyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfide group can participate in redox reactions, while the chlorophenyl moiety can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between m-chlorophenyl propyl sulfide and its analogs:

Key Observations :

- Chlorine Substitution: The meta-chlorine in m-chlorophenyl propyl sulfide likely enhances its electron-withdrawing effects, increasing stability and altering reactivity compared to non-chlorinated analogs like propyl sulfide .

- Biological Activity : Unlike propyl sulfide (a garlic-derived antioxidant with antimicrobial properties), m-chlorophenyl derivatives may exhibit distinct pharmacological profiles due to increased lipophilicity and steric hindrance from the aromatic ring .

- Environmental Impact : Sulfides like methyl propyl disulfide are linked to foul odors in polluted water (e.g., relative content of 6.11% in Zhupai Creek), suggesting chlorinated analogs could persist longer in aquatic environments due to reduced biodegradability .

Pharmacological and Toxicological Profiles

Metabolic and Clinical Relevance

- Methyl propyl sulfide levels are significantly lower in Crohn’s disease patients, correlating with dysregulated gut sulfur metabolism . Chlorinated analogs like m-chlorophenyl propyl sulfide might similarly influence microbial pathways but require validation.

Biological Activity

m-Chlorophenyl propyl sulfide (C9H11ClS) is a sulfur-containing organic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

m-Chlorophenyl propyl sulfide features a chlorophenyl group attached to a propyl sulfide moiety. The presence of the chlorine atom in the meta position influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to sulfoxides and sulfones, and reduction to thiols.

The biological activity of m-Chlorophenyl propyl sulfide is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The sulfide group can participate in redox reactions, while the chlorophenyl moiety engages in hydrophobic interactions with target proteins. These interactions can modulate the activity of various biological pathways, leading to diverse effects such as:

- Antimicrobial Activity : Preliminary studies suggest that m-Chlorophenyl propyl sulfide exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of p53-dependent pathways, similar to other analogs that have shown growth inhibitory effects in human cancer cell lines .

Antimicrobial Properties

In vitro studies have demonstrated that m-Chlorophenyl propyl sulfide possesses significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that m-Chlorophenyl propyl sulfide could be a candidate for developing new antimicrobial agents.

Anticancer Activity

A notable study evaluated the growth inhibitory effects of m-Chlorophenyl propyl sulfide on human colorectal cancer cells (HCT116). The results indicated a dose-dependent inhibition of cell proliferation, with a GI50 value of approximately 2.6 µM. This activity was associated with increased levels of cleaved PARP and decreased expression of Bcl-2, indicating an apoptotic mechanism .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Researchers investigated the efficacy of m-Chlorophenyl propyl sulfide against multi-drug resistant strains of bacteria. The compound demonstrated promising results, particularly against Gram-positive bacteria.

-

Case Study 2: Cancer Cell Line Studies

- A series of analogs derived from m-Chlorophenyl propyl sulfide were synthesized and tested for their antiproliferative effects on HCT116 cells. Modifications to the chlorophenyl group enhanced selectivity for p53-positive cells over p53-negative variants, highlighting the importance of structural features in mediating biological activity .

Q & A

Q. Q. Why do studies report varying logP values for m-chlorophenyl propyl sulfide, and how can this be standardized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.